molecular formula C16H15BrN2O4 B5010752 N-(2-bromo-4-nitrophenyl)-2-(2-ethylphenoxy)acetamide

N-(2-bromo-4-nitrophenyl)-2-(2-ethylphenoxy)acetamide

Cat. No.: B5010752
M. Wt: 379.20 g/mol
InChI Key: CZCQTBLMBDCEDD-UHFFFAOYSA-N
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Description

N-(2-bromo-4-nitrophenyl)-2-(2-ethylphenoxy)acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromo and nitro group on the phenyl ring, as well as an ethylphenoxy group attached to the acetamide moiety

Properties

IUPAC Name

N-(2-bromo-4-nitrophenyl)-2-(2-ethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O4/c1-2-11-5-3-4-6-15(11)23-10-16(20)18-14-8-7-12(19(21)22)9-13(14)17/h3-9H,2,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCQTBLMBDCEDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromo-4-nitrophenyl)-2-(2-ethylphenoxy)acetamide typically involves a multi-step process:

    Nitration: The starting material, 2-bromoaniline, undergoes nitration to introduce the nitro group at the 4-position, yielding 2-bromo-4-nitroaniline.

    Acylation: The nitroaniline derivative is then acylated with 2-(2-ethylphenoxy)acetyl chloride in the presence of a base such as triethylamine to form the desired acetamide.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The bromo group can undergo nucleophilic substitution reactions with various nucleophiles, such as thiols or amines, to form corresponding substituted derivatives.

    Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Thiols, amines, in the presence of a base like sodium hydroxide.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products:

    Reduction: N-(2-amino-4-nitrophenyl)-2-(2-ethylphenoxy)acetamide.

    Substitution: N-(2-bromo-4-substituted-phenyl)-2-(2-ethylphenoxy)acetamide.

    Oxidation: N-(2-bromo-4-nitrophenyl)-2-(2-carboxyphenoxy)acetamide.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology and Medicine:

  • Potential use as a pharmacophore in drug design and development.
  • Investigated for its antimicrobial and anti-inflammatory properties.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the development of novel polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-nitrophenyl)-2-(2-ethylphenoxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the nitro and bromo groups can influence its binding affinity and specificity. The ethylphenoxy group may enhance its lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

  • N-(2-bromo-4-nitrophenyl)-2-(2-methylphenoxy)acetamide
  • N-(2-bromo-4-nitrophenyl)-2-(2-isopropylphenoxy)acetamide
  • N-(2-bromo-4-nitrophenyl)-2-(2-tert-butylphenoxy)acetamide

Comparison:

    N-(2-bromo-4-nitrophenyl)-2-(2-ethylphenoxy)acetamide: is unique due to the presence of the ethyl group, which can influence its physical and chemical properties, such as solubility and reactivity.

  • The methyl, isopropyl, and tert-butyl analogs may exhibit different steric and electronic effects, impacting their reactivity and potential applications.

This compound’s unique structure and properties make it a valuable subject of study in various scientific and industrial fields.

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